molecular formula C11H21NO2 B1466450 1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid CAS No. 1466278-89-6

1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid

Cat. No. B1466450
CAS RN: 1466278-89-6
M. Wt: 199.29 g/mol
InChI Key: QSCBSTBZFCRIKF-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid (EBPC) is an organometallic compound. It is a derivative of pyrrolidine-3-carboxylic acid, which is a five-membered nitrogen heterocycle .


Synthesis Analysis

To synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid is 199.29 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives are widely used in drug discovery due to their versatility . They are used to obtain compounds for the treatment of various human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Synthesis of Enantiomerically Enriched Compounds

Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions . This method has been used to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

Fungicides

Pyrrole subunit, a component of pyrrolidine, has applications in the creation of fungicides . These compounds can inhibit the growth of fungi, making them useful in agriculture and medicine .

Antibiotics

Pyrrole subunits are also used in the development of antibiotics . These drugs are used to treat bacterial infections, and the development of new antibiotics is crucial in the fight against antibiotic-resistant bacteria .

Anti-Inflammatory Drugs

Compounds containing a pyrrole subunit can be used in the creation of anti-inflammatory drugs . These drugs can help reduce inflammation and pain in the body .

Cholesterol Reducing Drugs

Pyrrole subunits are used in the development of drugs that can reduce cholesterol . High cholesterol is a risk factor for heart disease, so these drugs can be crucial in maintaining heart health .

Antitumor Agents

Pyrrole subunits are used in the development of antitumor agents . These drugs can inhibit the growth of tumors, making them useful in the treatment of cancer .

Inhibition of Reverse Transcriptase

Compounds containing a pyrrole subunit can inhibit reverse transcriptase . This enzyme is crucial in the replication of HIV, so inhibiting it can be useful in the treatment of HIV .

Safety and Hazards

Pyrrolidine-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage .

properties

IUPAC Name

1-(2-ethylbutyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-9(4-2)7-12-6-5-10(8-12)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBSTBZFCRIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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